molecular formula C6H6ClN3O B130559 5-Chloropicolinohydrazide CAS No. 145835-01-4

5-Chloropicolinohydrazide

Cat. No. B130559
M. Wt: 171.58 g/mol
InChI Key: JVKNTLQLSWDDCY-UHFFFAOYSA-N
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Description

5-Chloropicolinohydrazide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with chloro substituents and hydrazide functional groups are discussed, which can provide insights into the chemical behavior and properties that 5-Chloropicolinohydrazide might exhibit. For instance, compounds with chloro substituents and nitrogen-containing heterocycles, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole and 5-chloro-N-phenylpyrazine-2-carboxamides, have been synthesized and characterized for their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of heterocyclic structures with the incorporation of chloro substituents and hydrazide groups. For example, the synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides involves combining 5-Chloropyrazinamide (5-Cl-PZA) with various anilide motifs to test their antimycobacterial activity . Similarly, the synthesis of copper(II) complexes with a tridentate Schiff base ligand derived from 5-chloro-2-hydroxyacetophenone and salicylhydrazide indicates the use of hydrazide derivatives in complex formation . These methods could potentially be adapted for the synthesis of 5-Chloropicolinohydrazide.

Molecular Structure Analysis

The molecular structure of compounds related to 5-Chloropicolinohydrazide has been determined using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing an orthorhombic space group and specific unit cell parameters . The molecular structure is often further analyzed using density functional theory (DFT) calculations to understand the electronic properties and molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of chloro-substituted hydrazides can be inferred from the reactions they undergo. For example, the hetero-cyclization reaction of 4-chlorophenyl isothiocyanate and formic hydrazide leads to the formation of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione . Such reactions typically involve the formation of new heterocyclic rings and the utilization of the hydrazide group as a reactive site for cyclization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted hydrazides and related compounds can be diverse. For example, the antimycobacterial activity of 5-chloro-N-phenylpyrazine-2-carboxamides was evaluated, showing significant in vitro activity against Mycobacterium tuberculosis . The electronic and magnetic properties of copper(II) complexes with Schiff base ligands derived from chloro-substituted hydrazides have also been characterized, indicating potential applications in materials science . The solubility, melting points, and stability of these compounds can vary widely and are important for their practical applications.

Safety And Hazards

5-Chloropicolinohydrazide is classified as having acute toxicity when ingested orally (Category 4) and can cause skin corrosion/irritation (Category 2) . It should be handled with care, and appropriate safety measures should be taken during its use .

properties

IUPAC Name

5-chloropyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNTLQLSWDDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597157
Record name 5-Chloropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropicolinohydrazide

CAS RN

145835-01-4
Record name 5-Chloropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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